molecular formula C22H24N2O5 B2836611 2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040658-07-8

2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B2836611
CAS No.: 1040658-07-8
M. Wt: 396.443
InChI Key: LCHWGFPTDCFUHG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic small molecule characterized by a unique structural framework combining an acetamide backbone, a 4-methoxyphenoxy group, and an indolin moiety functionalized with a tetrahydrofuran-2-carbonyl substituent. This compound’s design leverages the pharmacophoric features of aryloxyacetamides, which are known for their versatility in targeting enzymes, receptors, and signaling pathways. The indolin core may contribute to π-π stacking interactions in biological targets, making this compound a candidate for therapeutic applications in metabolic disorders, inflammation, or oncology, though specific indications require further validation .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-17-6-8-18(9-7-17)29-14-21(25)23-16-5-4-15-10-11-24(19(15)13-16)22(26)20-3-2-12-28-20/h4-9,13,20H,2-3,10-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHWGFPTDCFUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Screening Libraries

A closely related compound, N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide (MolFormula: C₂₂H₂₄N₂O₄, MolWeight: 380.44), shares the 4-methoxyphenoxy-acetamide backbone but differs in its core structure (tetrahydroquinolin vs. indolin) and acyl group (cyclopropanecarbonyl vs. tetrahydrofuran-2-carbonyl). The cyclopropane group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the tetrahydrofuran moiety.

Quinoline-Based Analogues with Tetrahydrofuran Substituents

Compounds such as N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature tetrahydrofuran-3-yl-oxy groups attached to quinoline cores. Unlike the target compound, these analogues incorporate cyano groups and piperidine rings, which may enhance metabolic stability and confer basicity.

Opioid Receptor-Binding Acetamides

Compounds like U-48800 and ocfentanil () share the acetamide backbone but prioritize dimethylamino and halogenated aryl groups for opioid receptor binding. The absence of such groups in the target compound suggests divergent pharmacological targets, possibly avoiding central nervous system (CNS) side effects. The tetrahydrofuran-2-carbonyl group in the target may instead favor interactions with non-opioid targets, such as G protein-coupled receptors (GPCRs) or serine hydrolases .

Metabolic Disease Therapeutics

Peliglitazar (CAS-331744-64-0, ), a peroxisome proliferator-activated receptor (PPAR) agonist, shares the 4-methoxyphenoxy motif but incorporates an oxazolyl-ethoxy group and a glycine backbone. While Peliglitazar targets metabolic syndrome, the target compound’s indolin and tetrahydrofuran groups may redirect activity toward alternative pathways, such as cyclooxygenase (COX) inhibition or kinase modulation. The lack of a trifluoromethyl group in the target compound may reduce metabolic stability compared to Peliglitazar’s optimized design .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Inferred Properties
2-(4-Methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide Indolin Tetrahydrofuran-2-carbonyl, 4-methoxyphenoxy ~400 (estimated) Moderate solubility, conformational rigidity
N-[1-(cyclopropanecarbonyl)-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide Tetrahydroquinolin Cyclopropanecarbonyl, 4-methoxyphenoxy 380.44 High lipophilicity, potential CNS penetration
Peliglitazar Glycine-oxazole 4-Methoxyphenoxy, trifluoromethyl 530.60 High metabolic stability, PPAR affinity
U-48800 Dimethylamino-cyclohexyl 2,4-Dichlorophenyl, dimethylamino Not provided Opioid receptor affinity, high potency

Research Implications

The structural nuances of this compound position it as a distinct entity among acetamide derivatives. Its tetrahydrofuran group balances solubility and rigidity, while the indolin core may offer unique target engagement compared to quinoline or opioid-focused analogues. Further studies should explore its pharmacokinetic profile and selectivity against targets such as inflammatory enzymes or growth factor receptors.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Functionalization of the indole ring at the 6-position via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the tetrahydrofuran-2-carbonyl group using carbodiimide-mediated coupling agents (e.g., DCC or EDC) to activate the carboxylic acid .
  • Step 3 : Attachment of the 4-methoxyphenoxyacetamide moiety via a nucleophilic acyl substitution or amide bond formation under reflux in aprotic solvents (e.g., DMF or THF) .
    Key Considerations : Optimize reaction temperatures (60–100°C) and monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C), tetrahydrofuran carbonyl (δ ~170–175 ppm for 13C), and indole NH (δ ~10–11 ppm for 1H) .
  • IR Spectroscopy : Confirm amide C=O stretching (1650–1700 cm⁻¹) and ether C-O-C vibrations (1200–1250 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) for validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values .
  • Solubility : Use shake-flask methods with PBS or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity?

  • Docking studies : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., kinase domains). Focus on the methoxyphenoxy group’s role in π-π stacking and hydrogen bonding .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
    Validation : Cross-reference with experimental IC50 values and SAR data .

Q. How do structural modifications (e.g., replacing methoxy with hydroxy groups) impact bioactivity?

  • SAR Strategy : Synthesize analogs (e.g., 4-hydroxyphenoxy derivative) and compare:
    • Lipophilicity : Measure logP values to assess membrane permeability .
    • Activity : Test in enzyme assays; methoxy groups often enhance metabolic stability compared to hydroxy groups .
      Data Interpretation : Use ANOVA to confirm significance (p < 0.05) in potency shifts .

Q. How should contradictory data on metabolic stability be resolved?

  • Case Example : If microsomal assays (e.g., human liver microsomes) show conflicting half-lives:
    • Troubleshooting : Verify incubation conditions (pH 7.4, NADPH concentration) and use LC-MS/MS to quantify metabolite formation .
    • Controls : Include reference compounds (e.g., verapamil) to validate assay robustness .

Methodological Challenges & Solutions

Q. What purification strategies address low yields in the final coupling step?

  • Problem : Amide bond formation <50% yield due to steric hindrance.
  • Solution : Use microwave-assisted synthesis (100°C, 30 min) or switch to HATU as a coupling agent .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Expose cells to the compound, lyse, and heat (37–65°C). Monitor target protein denaturation via Western blot .
  • BRET/FRET : Design biosensors to detect real-time interactions in live cells .

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